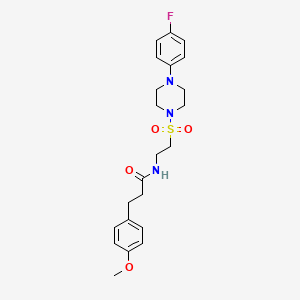
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide” is a chemical with the molecular formula C21H24FN3O4 and a molecular weight of 401.43 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings is substituted with a fluorine atom, and the other is substituted with a methoxy group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 654.6±55.0 °C and a predicted density of 1.312±0.06 g/cm3. Its acidity coefficient (pKa) is predicted to be 1.98±0.10 .科学的研究の応用
Chemical Derivatization and Analytical Applications
A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, showing the utility of similar compounds in enhancing detection sensitivity and specificity in chemical analysis. This reagent, designed for tagging analytes for sensitive detection, demonstrates the potential of chemical modifications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) with fluorometric detection, facilitating low detection limits and high linearity in quantification of specific analytes (Wu et al., 1997).
Receptor Antagonism for Therapeutic Potential
Research into piperazine derivatives has shown potential therapeutic applications through receptor antagonism, particularly for the 5-HT7 serotonin receptor. Compounds similar in structure have demonstrated significant activity as receptor antagonists, indicating potential for the development of treatments targeting neurological and psychiatric conditions (Yoon et al., 2008).
Radiochemistry and Imaging Applications
Radiochemistry research has explored the synthesis of labeled compounds for use in imaging studies, such as positron emission tomography (PET). The preparation of fluorine-18 labeled compounds shows the importance of these chemical entities in developing specific, high-affinity radiotracers for neuroscience research, enabling the study of neurotransmitter systems in vivo (Haka & Kilbourn, 1990).
Therapeutic Research and Development
Compounds with similar structures have been synthesized and evaluated for their potential as therapeutic agents, including as dopamine uptake inhibitors and serotonin receptor antagonists. These studies highlight the versatility of such compounds in drug discovery and development, with applications ranging from the treatment of neuropsychiatric disorders to the study of brain function through advanced imaging techniques (García et al., 2014).
Antioxidant and Neuroprotective Activities
Research into cinnamide derivatives, closely related in structure, has identified significant antioxidant and neuroprotective activities, indicating the broader potential of these compounds in addressing oxidative stress-related conditions and neurotoxicity. This aspect underscores the potential for developing protective agents against neurological damage and ischemic conditions (Zhong et al., 2018).
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-30-21-9-2-18(3-10-21)4-11-22(27)24-12-17-31(28,29)26-15-13-25(14-16-26)20-7-5-19(23)6-8-20/h2-3,5-10H,4,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNJQKFUPHZDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
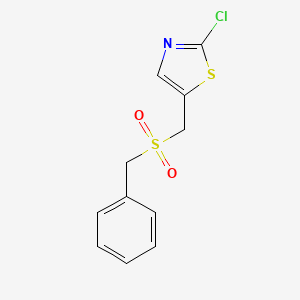

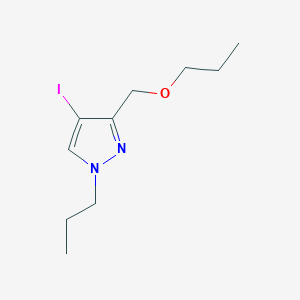
![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)
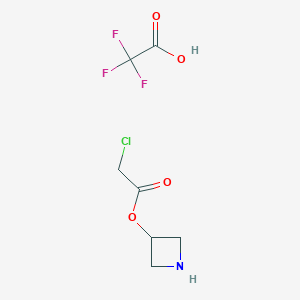
![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)
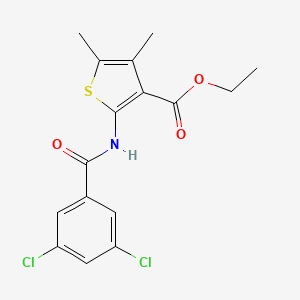

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)